Cas no 1260778-74-2 (3-Isopropyl-3,9-diazaspiro[5.5]undecane)

3-Isopropyl-3,9-diazaspiro[5.5]undecane is a spirocyclic amine compound featuring a rigid bicyclic structure with nitrogen atoms at key positions. Its unique spiro[5.5]undecane framework enhances steric and electronic properties, making it valuable as a building block in medicinal chemistry and ligand design. The isopropyl substitution at the 3-position contributes to tailored lipophilicity and steric hindrance, influencing binding affinity and selectivity in molecular interactions. This compound is particularly useful in the synthesis of pharmacologically active molecules, where its constrained geometry can improve target engagement and metabolic stability. It is typically employed in research settings for the development of novel therapeutics and catalysts.
3-Isopropyl-3,9-diazaspiro[5.5]undecane structure
1260778-74-2 structure
Product name:3-Isopropyl-3,9-diazaspiro[5.5]undecane
CAS No:1260778-74-2
MF:C12H24N2
Molecular Weight:196.332363128662
CID:5265802

3-Isopropyl-3,9-diazaspiro[5.5]undecane 化学的及び物理的性質

名前と識別子

    • 3-Isopropyl-3,9-diazaspiro[5.5]undecane
    • 3-(propan-2-yl)-3,9-diazaspiro[5.5]undecane
    • 3,9-Diazaspiro[5.5]undecane, 3-(1-methylethyl)-
    • インチ: 1S/C12H24N2/c1-11(2)14-9-5-12(6-10-14)3-7-13-8-4-12/h11,13H,3-10H2,1-2H3
    • InChIKey: XWAUDTKTXKMUDC-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)CCC2(CCNCC2)CC1

計算された属性

  • 精确分子量: 196.194
  • 同位素质量: 196.194
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 173
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3
  • XLogP3: 1.7

3-Isopropyl-3,9-diazaspiro[5.5]undecane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-359886-0.5g
3-(propan-2-yl)-3,9-diazaspiro[5.5]undecane
1260778-74-2
0.5g
$849.0 2023-03-07
Enamine
EN300-359886-1.0g
3-(propan-2-yl)-3,9-diazaspiro[5.5]undecane
1260778-74-2
1g
$0.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595959-1g
3-Isopropyl-3,9-diazaspiro[5.5]Undecane
1260778-74-2 98%
1g
¥13612.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595959-100mg
3-Isopropyl-3,9-diazaspiro[5.5]Undecane
1260778-74-2 98%
100mg
¥12852.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595959-500mg
3-Isopropyl-3,9-diazaspiro[5.5]Undecane
1260778-74-2 98%
500mg
¥11205.00 2024-08-09
Enamine
EN300-359886-10.0g
3-(propan-2-yl)-3,9-diazaspiro[5.5]undecane
1260778-74-2
10.0g
$3807.0 2023-03-07
Enamine
EN300-359886-0.25g
3-(propan-2-yl)-3,9-diazaspiro[5.5]undecane
1260778-74-2
0.25g
$814.0 2023-03-07
Enamine
EN300-359886-0.1g
3-(propan-2-yl)-3,9-diazaspiro[5.5]undecane
1260778-74-2
0.1g
$779.0 2023-03-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595959-250mg
3-Isopropyl-3,9-diazaspiro[5.5]Undecane
1260778-74-2 98%
250mg
¥12534.00 2024-08-09
Enamine
EN300-359886-5.0g
3-(propan-2-yl)-3,9-diazaspiro[5.5]undecane
1260778-74-2
5.0g
$2566.0 2023-03-07

3-Isopropyl-3,9-diazaspiro[5.5]undecane 関連文献

3-Isopropyl-3,9-diazaspiro[5.5]undecaneに関する追加情報

Introduction to 3-Isopropyl-3,9-diazaspiro[5.5]undecane (CAS No. 1260778-74-2)

3-Isopropyl-3,9-diazaspiro[5.5]undecane, identified by the Chemical Abstracts Service Number (CAS No.) 1260778-74-2, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic diamine derivative features a complex fused ring system, combining an isopropyl substituent with a diazaspiro framework, making it a promising candidate for further exploration in drug discovery and molecular research.

The molecular architecture of 3-Isopropyl-3,9-diazaspiro[5.5]undecane consists of an undecane backbone with two nitrogen atoms incorporated into a spirocyclic arrangement. The presence of the isopropyl group at the 3-position introduces steric and electronic modifications that can influence its biological activity and binding properties. This compound belongs to a class of spirocyclic diamines that have been increasingly studied for their potential applications in medicinal chemistry due to their ability to mimic natural products and exhibit diverse biological functions.

In recent years, spirocyclic compounds have emerged as a critical class of scaffolds in drug development. Their unique three-dimensional structure often provides favorable pharmacokinetic properties, including enhanced solubility and reduced metabolic clearance. The diazaspiro[5.5]undecane core has been particularly investigated for its role in modulating enzyme activity and interacting with biological targets. For instance, related spirocyclic diamines have shown promise in inhibiting proteases and kinases, which are key targets in oncology and inflammatory diseases.

The synthesis of 3-Isopropyl-3,9-diazaspiro[5.5]undecane involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed coupling reactions and asymmetric synthesis, have been employed to achieve high yields and enantioselectivity. These synthetic approaches are crucial for producing derivatives with tailored properties for preclinical and clinical studies.

One of the most compelling aspects of 3-Isopropyl-3,9-diazaspiro[5.5]undecane is its potential as a lead compound for developing novel therapeutic agents. Preclinical studies have begun to explore its interactions with various biological targets, including receptors and enzymes implicated in neurological disorders. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development. Additionally, its structural complexity suggests that it may exhibit selectivity over off-target effects, reducing the risk of adverse side effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic profiles of 3-Isopropyl-3,9-diazaspiro[5.5]undecane before experimental validation. Molecular docking studies have identified potential binding pockets on target proteins, providing insights into how the compound may modulate biological pathways. These computational approaches are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which help elucidate the detailed interactions between the compound and its biological targets.

The pharmacological profile of 3-Isopropyl-3,9-diazaspiro[5.5]undecane is still under active investigation, but initial findings suggest promising applications in treating conditions such as pain syndromes and neurodegenerative diseases. Its spirocyclic structure may confer unique properties that differentiate it from conventional small-molecule drugs, offering new opportunities for therapeutic intervention.

In conclusion, 3-Isopropyl-3,9-diazaspiro[5.5]undecane (CAS No. 1260778-74-2) represents a significant advancement in medicinal chemistry research. Its complex structure, combined with its potential biological activities, positions it as a valuable scaffold for developing innovative therapeutics. As further research unfolds, this compound is expected to contribute to the discovery of novel treatments for a wide range of diseases.

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